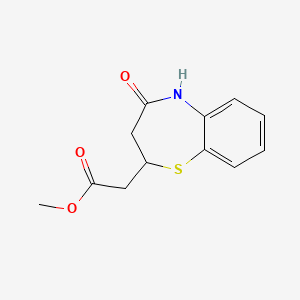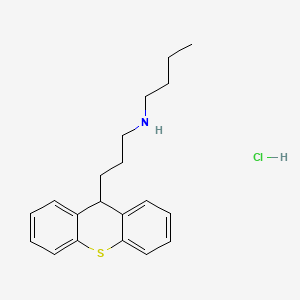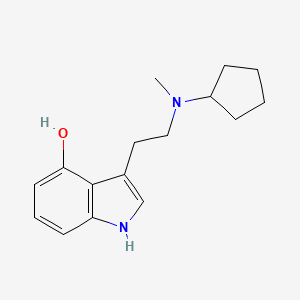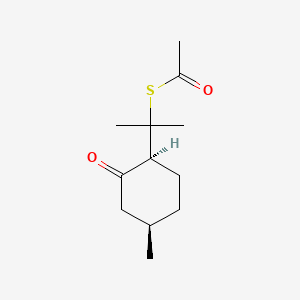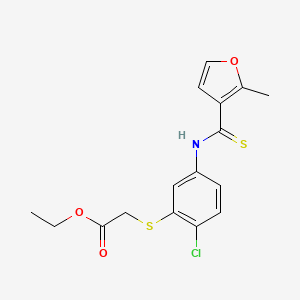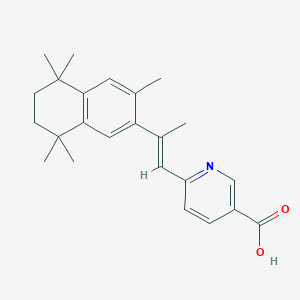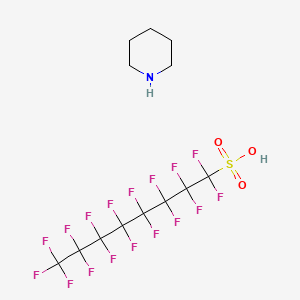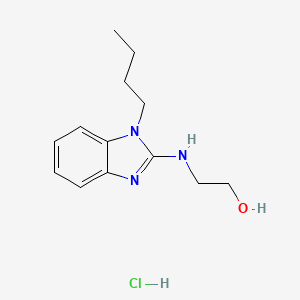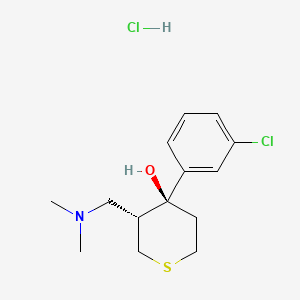
Glycine, N-(hydroxymethyl)-, monopotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(hydroxymethyl)-, monopotassium salt: is a derivative of glycine, an amino acid. This compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of glycine, with potassium as the counterion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(hydroxymethyl)-, monopotassium salt typically involves the reaction of glycine with formaldehyde in the presence of potassium hydroxide. The reaction proceeds as follows:
- Glycine reacts with formaldehyde to form N-(hydroxymethyl)glycine.
- The resulting N-(hydroxymethyl)glycine is then neutralized with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Mixing glycine and formaldehyde in a controlled environment.
- Adding potassium hydroxide to neutralize the reaction mixture.
- Purifying the resulting product through crystallization or other separation techniques.
化学反应分析
Types of Reactions: Glycine, N-(hydroxymethyl)-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formic acid.
Reduction: The compound can be reduced to glycine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formic acid and glycine.
Reduction: Glycine.
Substitution: Depending on the nucleophile used, different substituted glycine derivatives can be formed.
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a stabilizer in various chemical reactions.
Biology:
- Serves as a buffer in biological assays.
- Used in the study of amino acid metabolism.
Medicine:
- Investigated for its potential neuroprotective effects.
- Used in the formulation of certain pharmaceuticals.
Industry:
- Employed in the production of cosmetics and personal care products.
- Used as a preservative in various formulations.
作用机制
The mechanism of action of Glycine, N-(hydroxymethyl)-, monopotassium salt involves its interaction with various molecular targets. In biological systems, it can act as a neurotransmitter and modulate the activity of receptors such as the NMDA receptor. It also plays a role in the regulation of oxidative stress and inflammation by modulating the activity of enzymes and signaling pathways.
相似化合物的比较
Glycine betaine: A derivative of glycine with three methyl groups attached to the nitrogen atom.
N-(phosphonomethyl)glycine:
Comparison:
Glycine betaine: is primarily used as an osmoprotectant in plants, whereas Glycine, N-(hydroxymethyl)-, monopotassium salt has broader applications in chemistry and medicine.
N-(phosphonomethyl)glycine: is used in agriculture, while this compound is used in various scientific research and industrial applications.
This compound’s unique structure and properties make it valuable in multiple fields, distinguishing it from other glycine derivatives.
属性
CAS 编号 |
66063-61-4 |
|---|---|
分子式 |
C3H6KNO3 |
分子量 |
143.18 g/mol |
IUPAC 名称 |
potassium;2-(hydroxymethylamino)acetate |
InChI |
InChI=1S/C3H7NO3.K/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7);/q;+1/p-1 |
InChI 键 |
OGMXSAAYHDZBBY-UHFFFAOYSA-M |
规范 SMILES |
C(C(=O)[O-])NCO.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




